

# Spectroscopic Analysis of 2-Phenylfuran: A Technical Guide

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## Compound of Interest

Compound Name: **2-Phenylfuran**

Cat. No.: **B099556**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-phenylfuran**, a heterocyclic aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and similar molecules.

## Data Presentation

The spectroscopic data for **2-phenylfuran** are summarized in the tables below, providing essential values for its structural elucidation and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the detailed structure of organic molecules.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Phenylfuran**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.68-7.66	m	2H (Phenyl)
7.46	s	1H (Furan)
7.40-7.35	m	2H (Phenyl)
7.26-7.23	m	1H (Phenyl)
6.645-6.639	m	1H (Furan)
6.461-6.457	m	1H (Furan)

Data sourced from a 400 MHz spectrum in  $\text{CDCl}_3$ <sup>[1]</sup>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Phenylfuran** (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
154.5	C2 (Furan)
142.0	C5 (Furan)
131.0	C1' (Phenyl)
128.8	C3'/C5' (Phenyl)
127.5	C4' (Phenyl)
124.0	C2'/C6' (Phenyl)
111.8	C4 (Furan)
106.0	C3 (Furan)

Note: This data is predicted based on typical chemical shifts for furan and phenyl rings and has not been experimentally verified from the available resources.<sup>[2][3][4]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for **2-Phenylfuran**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3150-3000	Medium	Aromatic C-H stretch
1600-1450	Medium-Strong	C=C stretching (Aromatic and Furan rings)
1250-1000	Strong	C-O-C stretching (Furan ring)
900-675	Strong	C-H out-of-plane bending (Aromatic)

Note: This data is predicted based on characteristic IR absorptions for aromatic and furan-containing compounds.

[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **2-Phenylfuran**

m/z	Assignment
145.1	$[\text{M}+\text{H}]^+$

Data obtained via Low-Resolution Mass Spectrometry (LRMS) with Electrospray Ionization (ESI).<sup>[1]</sup> A full fragmentation pattern from Electron Ionization (EI) would be expected to show a prominent molecular ion peak at m/z 144, with subsequent fragmentation patterns characteristic of aromatic and furan rings.<sup>[11]</sup>  
<sup>[12]</sup><sup>[13]</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: A sample of **2-phenylfuran** (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference. The solution should be homogeneous and free of any particulate matter.<sup>[14]</sup><sup>[15]</sup>
- Data Acquisition: The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, a spectrometer with a field strength of 400 MHz or higher is recommended. For  $^{13}\text{C}$  NMR, a frequency of around 100 MHz is common. Standard pulse programs are used to acquire the spectra. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum.<sup>[16]</sup><sup>[17]</sup><sup>[18]</sup>
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-phenylfuran**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a translucent disk.[19][20]
- Data Acquisition: A background spectrum of the empty sample holder (or salt plates/ATR crystal) is recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

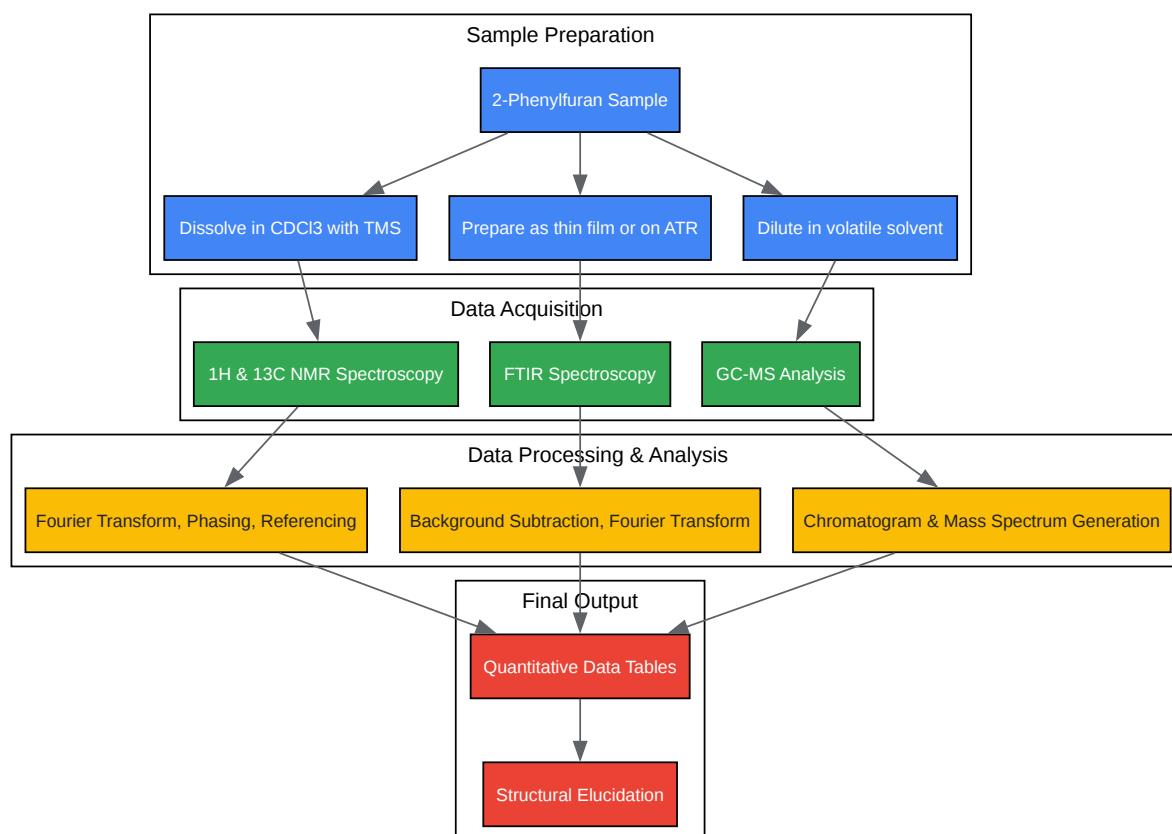
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-phenylfuran** is prepared in a volatile organic solvent, such as dichloromethane or hexane.[21]
- Gas Chromatography (GC): A small volume (typically 1  $\mu\text{L}$ ) of the sample solution is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms). The column temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase.[22][23][24][25]
- Mass Spectrometry (MS): As **2-phenylfuran** elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV). The molecule is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $\text{m/z}$ ), and a detector records their abundance, generating a mass spectrum.[23][24]

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Phenylfuran**.

## Spectroscopic Analysis Workflow for 2-Phenylfuran

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Caption: Workflow for the spectroscopic analysis of **2-Phenylfuran**.

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